![molecular formula C7H4N2O3S B184917 Ácido 5-oxo-5H-[1,3]tiazolo[3,2-a]pirimidin-6-carboxílico CAS No. 51991-94-7](/img/structure/B184917.png)

Ácido 5-oxo-5H-[1,3]tiazolo[3,2-a]pirimidin-6-carboxílico

Descripción general

Descripción

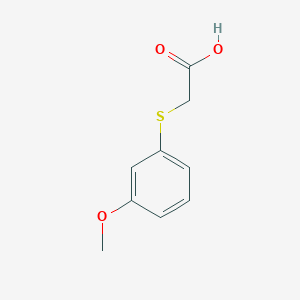

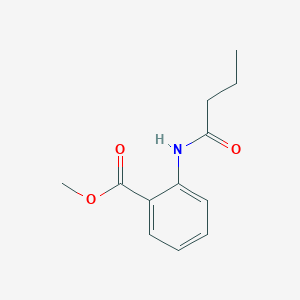

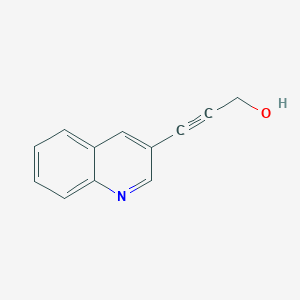

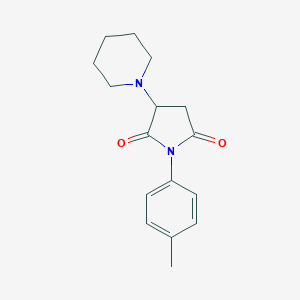

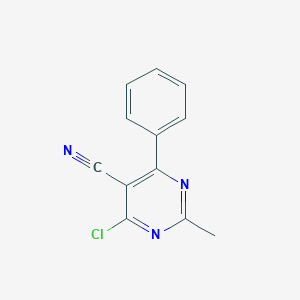

5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a chemical compound with the linear formula C7H4N2O3S . It has a molecular weight of 196.186 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

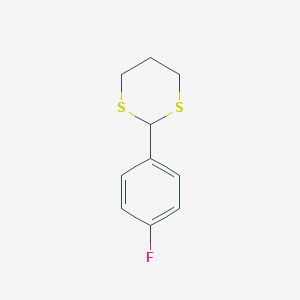

The synthesis of thiazolo[3,2-a]pyrimidines, including 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid, can be achieved through the two-component reaction of 2-thiouracil and dialkyl acetylenedicarboxylate in solvent-free conditions under thermal conditions . The reaction proceeds smoothly and cleanly under mild reaction conditions .Molecular Structure Analysis

The molecular structure of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid consists of a thiazolo[3,2-a]pyrimidine core with a carboxylic acid group attached . The structure of the products was confirmed by IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

The reaction of 2-thiouracil and dialkyl acetylenedicarboxylate in solvent-free conditions under thermal conditions leads to the formation of dialkyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxylate derivatives . The reaction proceeded smoothly and cleanly under mild reaction conditions .Physical and Chemical Properties Analysis

5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a solid compound . It has a molecular weight of 196.18 . The compound decomposes at 277°C .Aplicaciones Científicas De Investigación

Actividades antibacterianas y antituberculosas

Este compuesto ha sido estudiado por su potencial para combatir infecciones bacterianas. Las investigaciones indican que los derivados del ácido 5-oxo-5H-tiazolo[3,2-a]pirimidin-6-carboxílico exhiben actividad antibacteriana in vitro contra diversas cepas bacterianas, incluidas Staphylococcus aureus y Escherichia coli . Estos hallazgos sugieren que el compuesto podría ser una adición valiosa al arsenal de antibióticos, particularmente en una era en la que la resistencia a los antibióticos es una preocupación creciente.

Investigación bioquímica

En el campo de la bioquímica, este compuesto sirve como un bioquímico para la investigación proteómica . Sus propiedades permiten a los investigadores estudiar la expresión y función de las proteínas, lo cual es crucial para comprender los procesos celulares y desarrollar nuevas estrategias terapéuticas.

Ciencia de materiales

La estructura única del compuesto ha despertado el interés de los científicos de materiales. Si bien las aplicaciones específicas en ciencia de materiales no se detallan en la literatura disponible, el marco molecular del compuesto sugiere una posible utilidad en la síntesis de materiales novedosos o como precursor para estructuras químicas más complejas .

Ciencia ambiental

Los derivados del ácido 5-oxo-5H-tiazolo[3,2-a]pirimidin-6-carboxílico han mostrado actividades antibacterianas y antituberculosas significativas, lo que podría tener implicaciones para la ciencia ambiental . Estas actividades podrían aprovecharse para procesos de descontaminación ambiental o para el desarrollo de materiales biodegradables con propiedades antimicrobianas.

Farmacología

En la investigación farmacológica, se han sintetizado y evaluado los derivados del compuesto para diversas actividades biológicas, incluidas las propiedades antimicrobianas y antituberculosas . Esto sugiere posibles aplicaciones en el desarrollo de nuevos agentes farmacológicos.

Agricultura

Si bien las aplicaciones específicas en agricultura no se mencionan explícitamente en los resultados de la búsqueda, las propiedades antibacterianas de los derivados del compuesto podrían explorarse para proteger los cultivos contra patógenos bacterianos o para desarrollar formulaciones que promuevan el crecimiento de las plantas .

Direcciones Futuras

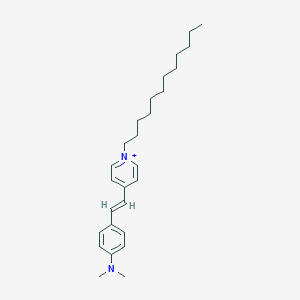

Thiazolo[3,2-a]pyrimidine derivatives, including 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid, have attracted considerable attention in medicinal chemistry due to their diverse range of biological properties . They are promising scaffolds for the design of new medicines, including anticancer drugs . Future research may focus on further exploring the biological activities of these compounds and optimizing their structures for better interaction with biological targets .

Mecanismo De Acción

Target of Action

The primary targets of the compound 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid are currently unknown. The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals

Mode of Action

It’s known that the compound exists largely in the lactam form in solution . More studies are needed to elucidate how the compound interacts with its targets and the resulting changes.

Biochemical Pathways

As the compound is part of a collection of rare and unique chemicals, its effects on biochemical pathways require further investigation .

Pharmacokinetics

Propiedades

IUPAC Name |

5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3S/c10-5-4(6(11)12)3-8-7-9(5)1-2-13-7/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGPDTWORUVKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(C(=O)N21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354027 | |

| Record name | 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51991-94-7 | |

| Record name | 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51991-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the reactions that 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid can undergo?

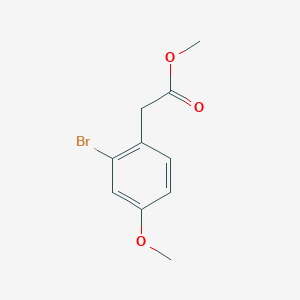

A1: 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (4) is a versatile compound that can undergo reactions characteristic of carboxylic acids. One prominent reaction is its conversion to primary and secondary amide derivatives. This is achieved by reacting it with various amines (6a-i) in the presence of oxalyl chloride and N,N-dimethylformamide as a catalyst []. This reaction highlights the potential of this compound as a building block for more complex molecules.

Q2: Are there any interesting structural features observed in derivatives of 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid?

A2: Yes, researchers synthesized a perhydroimidazo[1,5-c]thiazole derivative (29) from a derivative of 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid []. NMR analysis of compound 29 revealed the presence of two stereoisomers. This isomerism arises from both a chiral center at the C7′a position and restricted rotation around the C5-N6′ bond, leading to both optical and conformational isomers []. This finding emphasizes the structural complexity that can arise from relatively simple starting materials like 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid.

Q3: Are there other synthetic routes to access compounds similar to 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid?

A3: Yes, Meldrum's acid derivatives can be utilized to synthesize a range of compounds, including 7-substituted 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acids [, ]. This suggests that alternative synthetic strategies exist for accessing this class of compounds, potentially offering different advantages in terms of yield, cost, or access to specific derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B184846.png)

![Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B184854.png)

![3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane](/img/structure/B184857.png)